

Introduction: Elucidating the Structure of a Versatile β -Diketone

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Compound of Interest

Compound Name: 2,8-Dimethylnonane-4,6-dione

CAS No.: 7307-08-6

Cat. No.: B1581350

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2,8-Dimethylnonane-4,6-dione, also known by its synonym diisovalerylmethane, is an organic compound belonging to the β -diketone class.[1][2] This classification is defined by its molecular structure: a nine-carbon chain featuring two ketone (carbonyl) groups at the fourth and sixth positions, separated by a single methylene carbon.[1] This 1,3-dicarbonyl arrangement is fundamental to the compound's unique chemical properties and reactivity, making it a valuable synthon in organic and heterocyclic chemistry.[3]

A defining characteristic of β -diketones is their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. This phenomenon, known as keto-enol tautomerism, is a critical consideration in the analysis of its spectral data.[4][5] The enol tautomer is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[3] The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[1][4]

This technical guide provides a comprehensive analysis of the spectral data of **2,8-Dimethylnonane-4,6-dione**, offering researchers, scientists, and drug development professionals a detailed framework for its structural characterization. We will delve into the interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy data, underpinned by theoretical principles and practical experimental protocols.

Chapter 1: Mass Spectrometry (MS) - Unveiling the Molecular Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For **2,8-Dimethylnonane-4,6-dione** ($C_{11}H_{20}O_2$), the expected monoisotopic mass is 184.146 g/mol .[2]

Expertise & Experience: Interpreting the Fragmentation Pattern

Upon electron ionization (EI), the **2,8-Dimethylnonane-4,6-dione** molecule forms an energetically unstable molecular ion ($[M]^{+\bullet}$) which undergoes fragmentation. The fragmentation of β -diketones is often directed by the carbonyl groups and can proceed through several characteristic pathways, including α -cleavage and McLafferty-type rearrangements.[6][7]

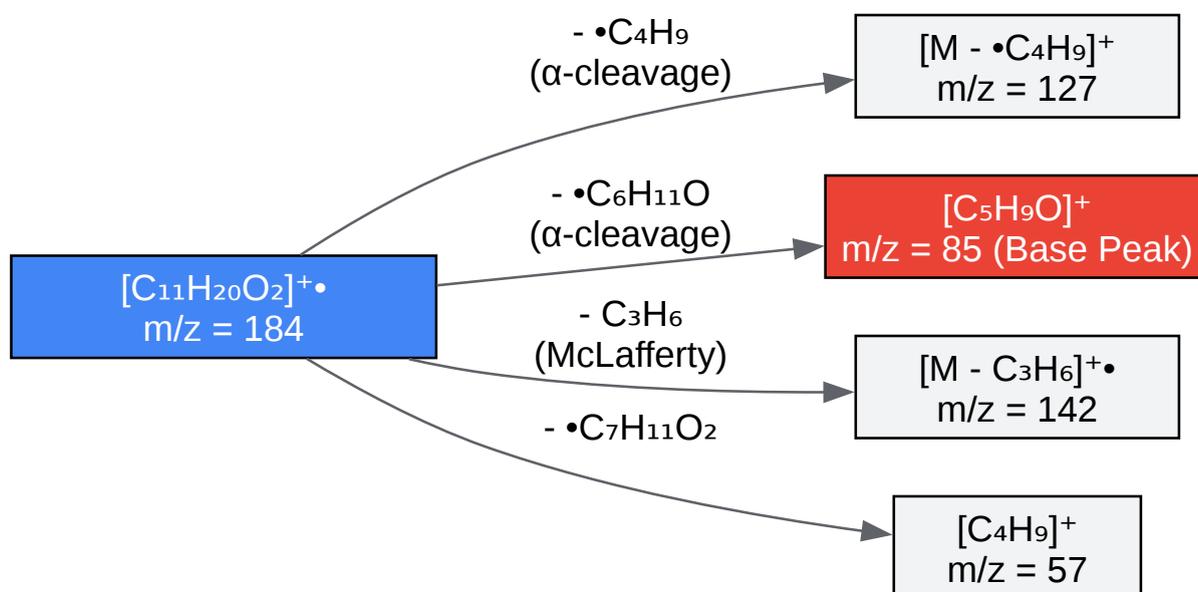
The mass spectrum of **2,8-Dimethylnonane-4,6-dione** shows a molecular ion peak at m/z 184.[1] The subsequent fragmentation generates a series of characteristic ions. The most prominent fragmentation involves the cleavage of the C-C bonds adjacent to the carbonyl groups (α -cleavage). For instance, the loss of an isobutyl radical ($\bullet C_4H_9$, 57 Da) leads to the formation of an acylium ion at m/z 127. A common and often base peak for this compound is observed at m/z 85, which can be attributed to the isovaleryl cation ($[C_5H_9O]^+$).[1][2] Another significant fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a γ -hydrogen atom to a carbonyl oxygen, followed by the cleavage of the α,β -bond, typically resulting in the loss of a neutral alkene.[6]

Data Presentation: Key Mass Spectral Fragments

m/z Ratio	Proposed Fragment Structure	Fragmentation Pathway
184	$[C_{11}H_{20}O_2]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
142	$[M - C_3H_6]^{+\bullet}$	Loss of propene via McLafferty rearrangement
127	$[M - \bullet C_4H_9]^+$	α -cleavage, loss of isobutyl radical
113	$[M - C_5H_9O\bullet]^+$	α -cleavage at the other side of the dione
85	$[CH_3CH(CH_3)CH_2CO]^+$	α -cleavage, isovaleryl cation (often base peak)[1]
71	$[C_5H_{11}]^+$	Isoamyl cation
57	$[C_4H_9]^+$	Isobutyl cation
43	$[CH_3CO]^+$	Acetyl cation from further fragmentation

Note: This table is a synthesis of reported fragmentation data.[1][2]

Mandatory Visualization: Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation of **2,8-Dimethylnonane-4,6-dione**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2,8-Dimethylnonane-4,6-dione** (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Instrument Setup:
 - Injector: Set to 250 °C, split mode (e.g., 50:1).
 - Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Instrument Setup:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Injection and Acquisition: Inject 1 μ L of the sample solution into the GC-MS. Acquire data throughout the GC run.
- Data Analysis: Identify the peak corresponding to **2,8-Dimethylnonane-4,6-dione** based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare with library data if available.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: The Impact of Tautomerism on NMR Spectra

The keto-enol equilibrium is slow on the NMR timescale, meaning that separate signals for both the keto and the more dominant enol tautomer can often be observed.^[4] The enol form is characterized by a unique set of resonances that are highly diagnostic. The strong intramolecular hydrogen bond in the enol tautomer causes the enolic proton (-OH) to be significantly deshielded, resulting in a resonance far downfield, often between δ 15-17 ppm.^[1] The vinylic proton on the central carbon (=CH-) of the enol form typically appears as a singlet around δ 5-6 ppm.^{[1][4]} In contrast, the diketo form would show a signal for the central methylene protons (-CH₂-) at a much higher field, typically around δ 3.5-4.0 ppm.^[4]

Data Presentation: ¹H NMR Spectral Data (Enol Form)

Solvent: CDCl₃, Frequency: 300 MHz^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~15.65	Singlet (broad)	1H	Enolic -OH
~5.45	Singlet	1H	-C(O)-CH=C(OH)-
~2.1-2.3	Multiplet	4H	-CH ₂ -C(O)- and =C(OH)-CH ₂ -
~1.9-2.1	Multiplet	2H	-CH(CH ₃) ₂
~0.95	Doublet	12H	-CH(CH ₃) ₂

Note: The upfield alkyl proton signals are complex due to coupling and are presented as approximate ranges.^[1]

Data Presentation: Predicted ¹³C NMR Spectral Data

Tautomer	Predicted Chemical Shift (δ) ppm	Carbon Assignment
Enol	~190-200	C=O
Enol	~100	-C(O)-CH=C(OH)-
Enol	~45-55	-CH ₂ (CH ₃) ₂
Enol	~25-30	-CH(CH ₃) ₂
Enol	~22-24	-CH(CH ₃) ₂
Keto	~200-210	C=O (C4, C6)
Keto	~50-60	-C(O)-CH ₂ -C(O)- (C5)
Keto	~45-55	-CH ₂ (CH ₃) ₂ (C3, C7)
Keto	~25-30	-CH(CH ₃) ₂ (C2, C8)
Keto	~22-24	-CH(CH ₃) ₂

Mandatory Visualization: NMR Correlation Diagram

2,8-Dimethylnonane-4,6-dione (Enol Form) structure	¹H NMR Signals δ ~15.65 (s, 1H, Enolic OH) δ ~5.45 (s, 1H, Vinylic H) δ ~0.95 (d, 12H, Methyl H)	¹³C NMR Signals (Predicted) δ ~190-200 (C=O) δ ~100 (Vinylic C) δ ~22-24 (Methyl C)
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Caption: Key ¹H and predicted ¹³C NMR correlations for the enol tautomer.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2,8-Dimethylnonane-4,6-dione** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.
 - Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range from δ -1 to 17 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

- Set the spectral width to cover the range from δ 0 to 220 ppm.
- Data Processing: Fourier transform the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at δ 7.26 for ^1H and δ 77.16 for ^{13}C). Integrate the ^1H NMR signals.

Chapter 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the functional groups present.

Expertise & Experience: Distinguishing Tautomers with IR

The IR spectrum provides clear evidence for the keto-enol tautomerism. The diketo form is characterized by a sharp, strong absorption band for the C=O stretch, typically in the range of 1700-1730 cm^{-1} .^[4] The enol form, however, exhibits a different set of bands. The intramolecular hydrogen bond weakens the C=O bond, shifting its stretching frequency to a lower wavenumber, typically 1580-1640 cm^{-1} .^[4] Furthermore, the enol form will display a very broad absorption band for the O-H stretch of the hydrogen-bonded enolic hydroxyl group, often centered around 3200-2500 cm^{-1} . The C=C stretch of the enol is usually observed near the C=O absorption.^[4]

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Tautomer	Description
~3200-2500	O-H stretch	Enol	Very broad, strong (due to H-bonding)
~2960-2870	C-H stretch	Both	sp ³ C-H stretching
~1730-1700	C=O stretch	Keto	Sharp, strong
~1640-1580	C=O stretch	Enol	Strong, shifted to lower frequency
~1600	C=C stretch	Enol	Medium, conjugated system

Note: These are general ranges for β -diketones.[4]

Mandatory Visualization: IR Functional Group Diagram

Caption: Key IR vibrational modes for the keto and enol tautomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
- Sample Application: Place a single drop of neat liquid **2,8-Dimethylnonane-4,6-dione** directly onto the center of the ATR crystal.
- Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Conclusion

The comprehensive spectral analysis of **2,8-Dimethylnonane-4,6-dione** provides unambiguous structural confirmation, with each technique offering complementary insights. Mass spectrometry confirms the molecular weight of 184 g/mol and reveals characteristic fragmentation patterns, including a base peak at m/z 85.[1] NMR spectroscopy definitively illustrates the dominant enol tautomer in solution, highlighted by the diagnostic downfield enolic proton signal near δ 15.65 ppm.[1] Finally, IR spectroscopy confirms the presence of the key functional groups and provides further evidence for the keto-enol equilibrium through the characteristic shifts in the carbonyl and hydroxyl stretching regions.[4] Together, these spectral data form a self-validating system for the identification and quality assessment of this versatile β -diketone.

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